A Comprehensive Technical Guide to 3-amino-4-iodofurazan: Synthesis, Properties, and Safety Protocols
A Comprehensive Technical Guide to 3-amino-4-iodofurazan: Synthesis, Properties, and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-4-iodofurazan is a specialized heterocyclic compound that, while not extensively documented in commercial catalogs, holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. The furazan ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is a well-established pharmacophore and a building block for energetic materials. The introduction of an amino group and an iodine atom at the 3 and 4 positions, respectively, imparts unique chemical properties that can be exploited for further molecular elaboration. This guide provides a comprehensive overview of 3-amino-4-iodofurazan, including its probable synthesis, predicted properties, and a detailed analysis of its potential hazards, along with recommended safety protocols for its handling and use in a laboratory setting.
Molecular Structure and Identification
As of the latest literature review, a specific CAS number for 3-amino-4-iodofurazan has not been assigned, indicating its status as a novel or non-commercial compound. Its identity is therefore defined by its chemical structure and nomenclature.
Structure:
Caption: Chemical structure of 3-amino-4-iodofurazan.
Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis would likely proceed via a diazotization-iodination reaction, a common method for introducing iodine onto an aromatic ring activated by an amino group.
Caption: A plausible synthetic route from 3,4-diaminofurazan.
Experimental Protocol (Hypothetical):
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Diazotization: 3,4-diaminofurazan (DAF) would be dissolved in a suitable acidic medium, such as dilute sulfuric acid, and cooled to a low temperature (typically 0-5 °C) in an ice bath. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the diazonium salt intermediate. The weak basicity of the amino groups on the furazan ring may necessitate carefully controlled reaction conditions.[1]
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Iodination: A solution of potassium iodide would then be added to the reaction mixture. The diazonium group is a good leaving group and would be displaced by the iodide ion.
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Work-up and Purification: The reaction mixture would likely be allowed to warm to room temperature, followed by extraction with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography or recrystallization.
Causality of Experimental Choices:
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Low Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures, hence the strict temperature control.
-
Acidic Medium: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the active diazotizing agent.
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Potassium Iodide: This is a common and effective source of the iodide nucleophile for replacing the diazonium group.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-amino-4-iodofurazan based on the known properties of its parent compound, 3,4-diaminofurazan, and the influence of the iodo-substituent.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₂H₂IN₃O | Based on chemical structure. |
| Molecular Weight | ~210.96 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid. | Similar to other aminofurazan derivatives.[2] |
| Melting Point | Likely higher than 3,4-diaminofurazan (178-183 °C) due to increased molecular weight and potential for stronger intermolecular interactions. | The iodine atom increases molecular weight and polarizability. |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The amino group provides some polarity, but the overall molecule is largely nonpolar. |
| Stability | Potentially sensitive to heat, shock, and friction. May be light-sensitive. | Furazan derivatives, especially those with nitrogen-rich functional groups, can be energetic materials.[3][4][5] Organic iodides can be light-sensitive. |
Safety and Hazard Analysis
A formal Safety Data Sheet (SDS) for 3-amino-4-iodofurazan is unavailable. Therefore, a comprehensive hazard assessment must be constructed by considering the hazards associated with its constituent parts: the furazan ring, the amino group, and the iodo-substituent.
Hazard Identification and Mitigation
| Hazard Class | Potential Risks | Recommended Mitigation Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][7] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Energetic Properties | As a nitrogen-rich heterocyclic compound, it may be explosive under certain conditions (heat, shock, friction). The presence of the iodo group may further sensitize the molecule. | Handle with extreme care. Use small quantities. Avoid grinding, scraping, or subjecting the material to sudden impact. Use non-sparking tools. |
| Hazards of Organic Iodine Compounds | Organic iodine compounds can be toxic and may cause skin and respiratory irritation.[8][9] Inhalation or absorption may lead to systemic effects. Iodine and its compounds can affect the thyroid.[10] | In addition to standard PPE, consider using a respirator for dusty operations. |
GHS Hazard Pictograms (Predicted)
Based on the hazard assessment of the parent compound 3,4-diaminofurazan, the following GHS pictograms are likely applicable:
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Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.
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Exploding Bomb: Due to the potential energetic nature of the furazan ring with an iodo-substituent.
Safe Handling and Storage Protocols
The following protocols are recommended for handling 3-amino-4-iodofurazan in a research laboratory setting.
Personal Protective Equipment (PPE)
Caption: Essential PPE for handling 3-amino-4-iodofurazan.
Storage
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Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and metals.[11][12]
-
Light Sensitivity: To mitigate potential light-sensitivity of the iodo-group, store in an amber vial or a light-blocking secondary container.
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
3-amino-4-iodofurazan presents as a molecule of interest for advanced chemical synthesis due to its unique combination of functional groups on a reactive furazan core. While its specific properties and hazards are not yet fully characterized, a thorough analysis of related compounds allows for the formulation of robust safety protocols. Researchers and drug development professionals should approach the synthesis and handling of this compound with the utmost caution, adhering to the stringent safety measures outlined in this guide. As with any novel compound, it is imperative to start with small-scale experiments and to continuously reassess the risks as more information becomes available.
References
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Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis of 3-amino-4-nitrofurazan by an improved method. (n.d.). ResearchGate. Retrieved from [Link]
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3,4-Diaminofurazan, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
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Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (n.d.). MDPI. Retrieved from [Link]
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Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (2025). PubMed. Retrieved from [Link]
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New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). MDPI. Retrieved from [Link]
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Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]
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3,4-Diaminofurazan | C2H4N4O | CID 537677. (n.d.). PubChem. Retrieved from [Link]
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Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC. Retrieved from [Link]
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Nitrogen gas and oxygen safety: A guide to risks and precautions. (n.d.). Atlas Copco. Retrieved from [Link]
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Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Nitrogen Gas Safety Precautions - Is Nitrogen Dangerous? (2019). Generon. Retrieved from [Link]
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Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. (n.d.). ResearchGate. Retrieved from [Link]
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Iodine | I2 | CID 807. (n.d.). PubChem. Retrieved from [Link]
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ATSDR Iodine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Radiology. Retrieved from [Link]
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Nitrogen Gas Safety Precautions: What You Need to Know. (2018). ECS Tuning. Retrieved from [Link]
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Use Nitrogen Safely. (n.d.). Air Products. Retrieved from [Link]
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